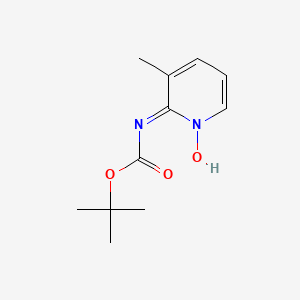
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, resulting in new compounds with varied activities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate may be used as a reagent or intermediate in the synthesis of other compounds. Its unique structure allows for various chemical modifications and applications in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or interactions with biological macromolecules.
Medicine
In medicine, carbamates are known for their pharmacological activities. This compound may be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or as a component in formulations for various applications.
Mechanism of Action
The mechanism of action of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1-hydroxy-2-methylpyridin-2-ylidene)carbamate
- tert-butyl N-(1-hydroxy-4-methylpyridin-2-ylidene)carbamate
- tert-butyl N-(1-hydroxy-3-ethylpyridin-2-ylidene)carbamate
Uniqueness
The uniqueness of tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate lies in its specific structural features, such as the position and nature of the substituents on the pyridine ring
Properties
CAS No. |
199296-32-7 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 |
IUPAC Name |
tert-butyl (NZ)-N-(1-hydroxy-3-methylpyridin-2-ylidene)carbamate |
InChI |
InChI=1S/C11H16N2O3/c1-8-6-5-7-13(15)9(8)12-10(14)16-11(2,3)4/h5-7,15H,1-4H3/b12-9- |
InChI Key |
YXVRLWQYUBTCSM-XFXZXTDPSA-N |
SMILES |
CC1=CC=CN(C1=NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















